molecular formula C23H17F3N4O2S2 B1496286 ZM223

ZM223

Cat. No.: B1496286
M. Wt: 502.5 g/mol
InChI Key: XPPKZMFJCSEUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZM223 is a potent inhibitor of the NEDD8 activating enzyme (NAE). This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. This compound has shown significant anticancer activity, particularly against colon cancer cells .

Preparation Methods

ZM223 is synthesized through a series of chemical reactions involving benzothiazole derivatives. . Industrial production methods for this compound involve optimizing reaction conditions to maximize yield and purity. This often includes controlling temperature, pressure, and the use of specific solvents and catalysts .

Chemical Reactions Analysis

ZM223 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ZM223 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the NEDD8 activating enzyme and its role in the ubiquitin-proteasome system.

    Biology: Researchers use this compound to investigate the biological pathways involving NEDD8 and its impact on cellular functions.

    Medicine: this compound has shown promise as an anticancer agent, particularly in preclinical studies against colon cancer cells. It is being explored for its potential therapeutic applications in cancer treatment.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting the NEDD8 activating enzyme.

Mechanism of Action

ZM223 exerts its effects by inhibiting the NEDD8 activating enzyme (NAE). This enzyme is essential for the conjugation of NEDD8 to substrate proteins, a process known as neddylation. By inhibiting NAE, this compound disrupts the neddylation pathway, leading to the accumulation of unmodified proteins and subsequent cellular stress. This mechanism is particularly effective in cancer cells, where the disruption of protein degradation pathways can induce cell death .

Comparison with Similar Compounds

ZM223 is unique in its potent inhibition of the NEDD8 activating enzyme. Similar compounds include:

    Pevonedistat (MLN4924): Another NAE inhibitor with similar anticancer activity.

    TAS4464: A highly selective NAE inhibitor with potent anticancer activity.

These comparisons highlight the uniqueness of this compound in its binding properties and potential to overcome resistance mechanisms in cancer therapy.

Properties

IUPAC Name

N-[6-[[2-(4-aminophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O2S2/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17/h1-11H,12,27H2,(H,28,31)(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKZMFJCSEUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.